5-Phenyl-1,3-thiazolidine-2,4-dione
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Overview
Description
5-Phenyl-1,3-thiazolidine-2,4-dione is a heterocyclic compound featuring a five-membered ring structure that includes sulfur and nitrogen atoms. This compound is part of the thiazolidinedione class, which is known for its diverse pharmacological activities, including antihyperglycemic, antitumor, anti-inflammatory, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-1,3-thiazolidine-2,4-dione typically involves the reaction of thiosemicarbazide with phenylacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazolidine ring .
Industrial Production Methods
Industrial production methods for this compound often employ green chemistry principles to minimize environmental impact. For example, deep eutectic solvents can be used as both solvents and catalysts in the synthesis process, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted thiazolidine derivatives.
Scientific Research Applications
5-Phenyl-1,3-thiazolidine-2,4-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Phenyl-1,3-thiazolidine-2,4-dione involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: Shares the core structure but lacks the phenyl group.
5-(4-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione: Similar structure with a hydroxyl group on the phenyl ring.
5-(3-Methoxyphenyl)-1,3-thiazolidine-2,4-dione: Contains a methoxy group on the phenyl ring.
Uniqueness
5-Phenyl-1,3-thiazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the phenyl group enhances its ability to interact with various biological targets, making it a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
5-phenyl-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c11-8-7(13-9(12)10-8)6-4-2-1-3-5-6/h1-5,7H,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJOPVUUYQFODBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=O)NC(=O)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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